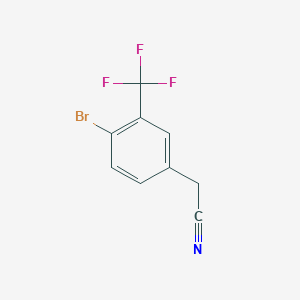
4-Bromo-3-(trifluorométhyl)phénylacétonitrile
Vue d'ensemble
Description
“4-Bromo-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1159512-69-2 . It has a molecular weight of 264.04 . The IUPAC name for this compound is [4-bromo-3-(trifluoromethyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-(trifluoromethyl)phenylacetonitrile” is 1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Bromo-3-(trifluoromethyl)phenylacetonitrile” is a solid at ambient temperature . It has a molecular weight of 264.04 .
Applications De Recherche Scientifique
Synthèse organique
Le 4-Bromo-3-(trifluorométhyl)phénylacétonitrile peut être utilisé comme un élément de base dans la synthèse organique . Ses groupes bromo et nitrile en font un réactif polyvalent pour la formation de diverses liaisons chimiques.
Intermédiaire pharmaceutique
Des composés comme le 2-Bromo-4-(trifluorométhyl)phénylacétonitrile, qui est structurellement similaire au this compound, sont utilisés comme intermédiaires pharmaceutiques . Il est plausible que le this compound puisse également jouer un rôle similaire dans la synthèse de produits pharmaceutiques.
Science des matériaux
En science des matériaux, le this compound pourrait potentiellement être utilisé dans la synthèse de nouveaux matériaux. Par exemple, le 4-(Trifluorométhyl)phénylacétonitrile, un composé apparenté, a été utilisé dans la préparation d'un nouveau semi-conducteur organique de type n .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFAFIBVXMQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

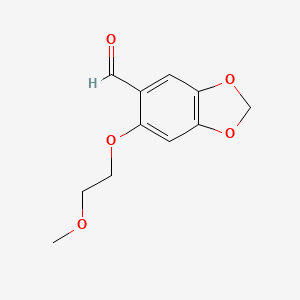
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)

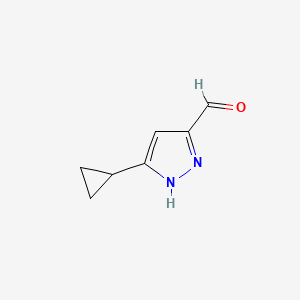
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
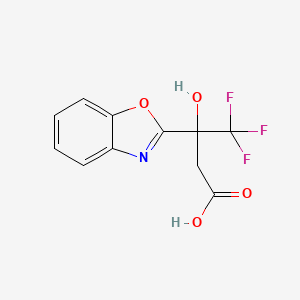
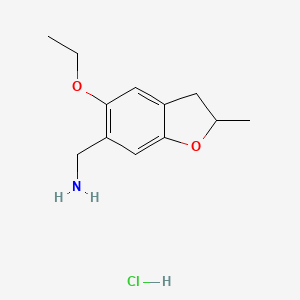
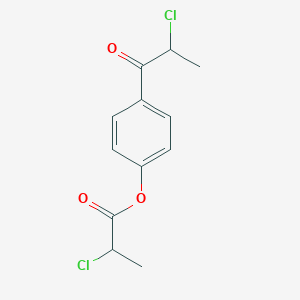
amine hydrochloride](/img/structure/B1372065.png)
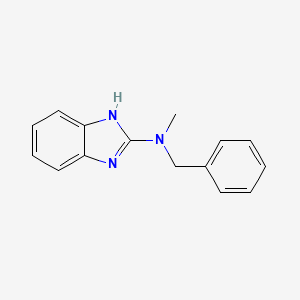
![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)